Broad-Spectrum Orthomyxovirus Activity: Differentiating Influenza A, B, and C Inhibition
Cap-dependent endonuclease-IN-8 is reported to inhibit replication of orthomyxoviruses including influenza A, B, and C . This contrasts with many CEN inhibitors, such as baloxavir and pimodivir, which show efficacy primarily against influenza A and B viruses . While specific IC50 values are not publicly disclosed for IN-8, the inclusion of influenza C in its claimed activity profile represents a differential feature relevant for pan-orthomyxovirus research. Comparators like pimodivir are known to be inactive against influenza B and C due to PB2 subunit specificity [1].
| Evidence Dimension | Inhibition of viral replication by orthomyxovirus type |
|---|---|
| Target Compound Data | Inhibits influenza A, B, and C (qualitative claim) |
| Comparator Or Baseline | Baloxavir (influenza A and B), Pimodivir (influenza A only) |
| Quantified Difference | Inclusion of influenza C activity; quantitative difference cannot be calculated due to lack of published IC50 data for target compound |
| Conditions | Replication inhibition assays as described in patent CN111410661A |
Why This Matters
A compound with claimed activity against influenza C enables research into a less-studied orthomyxovirus, an advantage when selecting a tool compound for broad-spectrum antiviral screening.
- [1] ScienceOpen. (2019). Influenza virus polymerase inhibitors in clinical development. Review. View Source
